molecular formula C7H7BrN4 B2891368 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1780-65-0

3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2891368
CAS No.: 1780-65-0
M. Wt: 227.065
InChI Key: KJEWRAXASMTPPX-UHFFFAOYSA-N
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Description

3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system consisting of pyrazole and pyrimidine rings, with a bromine atom at the 3-position and a methyl group at the 5-position. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . This indicates that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine scaffold. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reproducibility .

Mechanism of Action

The mechanism of action of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Properties

IUPAC Name

3-bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-4-2-6(9)12-7(11-4)5(8)3-10-12/h2-3H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEWRAXASMTPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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